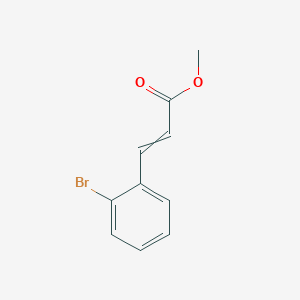

(E)-Methyl 3-(2-bromophenyl)acrylate

Description

(E)-Methyl 3-(2-bromophenyl)acrylate is an α,β-unsaturated ester featuring a bromine atom at the ortho position of the phenyl ring. These compounds are typically synthesized via Wittig or Horner-Wadsworth-Emmons reactions, as demonstrated for (E)-methyl 3-(3-bromophenyl)acrylate using 3-bromobenzaldehyde and methyl (triphenylphosphoranylidene)acetate . The bromine substituent enhances electrophilicity at the β-carbon, making these acrylates valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C10H9BrO2 |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

methyl 3-(2-bromophenyl)prop-2-enoate |

InChI |

InChI=1S/C10H9BrO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3 |

InChI Key |

YIHZPTVKKKVMHT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Methyl 3-(2-bromophenyl)acrylate can be synthesized through various methods. One common approach involves the bromination of methyl cinnamate. The reaction typically uses bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective bromination at the ortho position .

Industrial Production Methods

In an industrial setting, the production of methyl 3-(2-bromophenyl)prop-2-enoate may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(2-bromophenyl)acrylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: Reduction of the double bond can yield saturated esters.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products

Substitution: Formation of substituted esters.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of saturated esters.

Scientific Research Applications

(E)-Methyl 3-(2-bromophenyl)acrylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-(2-bromophenyl)prop-2-enoate involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with biological targets .

Comparison with Similar Compounds

Substituent Position: Ortho vs. Meta vs. Para Bromine

The position of the bromine atom significantly impacts physical and chemical properties:

- Ortho vs. For example, meta-substituted analogs like (E)-methyl 3-(3-bromophenyl)acrylate form stable crystals due to planar conformations , while ortho derivatives may exhibit distorted geometries.

- Para Substitution : Para-bromine (e.g., in ethyl 3-(4-bromophenyl)acrylate) allows for extended conjugation, increasing electron-withdrawing effects on the acrylate moiety .

Ester Group Variation: Methyl vs. Ethyl

The choice of ester group influences lipophilicity and solubility:

- Methyl Esters: Preferred in drug synthesis due to better aqueous solubility.

- Ethyl Esters: Used in agrochemicals for enhanced bioavailability in non-polar environments .

Functional Group Modifications: Cyano vs. Hydroxyimino

Additional functional groups like cyano or hydroxyimino alter reactivity and applications:

- Cyano Derivatives: The cyano group in (E)-ethyl 3-(3-bromophenyl)-2-cyanoacrylate facilitates nucleophilic attack, making it a key intermediate in antiepileptic drug synthesis .

- Hydroxyimino Derivatives: These compounds act as ligands in transition-metal catalysts, leveraging their chelating ability .

Structural and Crystallographic Comparisons

Crystal structures reveal intermolecular interactions:

- (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate: Forms centrosymmetric dimers via C–H⋯O hydrogen bonds, stabilizing the crystal lattice .

- (E)-Methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate: Exhibits planar geometry with π-π stacking between phenyl rings, enhancing thermal stability .

Q & A

Basic Question: What are the established synthetic routes for (E)-Methyl 3-(2-bromophenyl)acrylate, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a two-step protocol involves:

Intermediate synthesis : Reacting methyl 3-(3-bromomethylphenyl)acrylate with 4-bromophenol in acetone under reflux (329 K for 5 h) using potassium carbonate as a base .

Purification : Column chromatography (silica gel, 5% ethyl acetate/petroleum ether) yields pure product.

Key Variables :

- Solvent polarity : Acetone enhances nucleophilicity of phenoxide ions compared to less polar solvents.

- Reaction time : Prolonged heating (≥5 h) maximizes conversion but risks side reactions (e.g., elimination).

- Base selection : K₂CO₃ balances reactivity and selectivity, avoiding aggressive bases that degrade acrylate esters.

Yield Optimization : Reported yields range from 52–70% depending on stoichiometry and purification efficiency .

Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR/IR :

- ¹H NMR : Diagnostic signals include the acrylate vinyl protons (δ 6.3–7.5 ppm, doublets with J ≈ 16 Hz for E-isomer) and aromatic protons (δ 7.2–7.8 ppm) .

- IR : Strong C=O stretch (~1700 cm⁻¹) and C-Br vibration (~600 cm⁻¹) confirm functional groups.

- X-ray Crystallography :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.